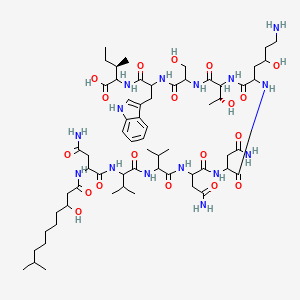
Acide 2-aminoéthylcarbamodithioïque
Vue d'ensemble
Description
2-aminoethylcarbamodithioic acid is an organic compound with the molecular formula C3H8N2S2 It is a member of the dithiocarbamate family, which are known for their ability to form stable complexes with transition metals
Applications De Recherche Scientifique
2-aminoethylcarbamodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its use as an anticancer and antimicrobial agent.
Industry: It is used in the production of rubber as a vulcanization accelerator and in the mining industry as a flotation agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethylcarbamodithioic acid typically involves the reaction of ethylenediamine with carbon disulfide in the presence of a base. The reaction proceeds as follows: [ \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{NHCSSNa} + \text{H}_2\text{O} ] The intermediate sodium salt is then acidified to yield 2-aminoethylcarbamodithioic acid.
Industrial Production Methods
In industrial settings, the production of 2-aminoethylcarbamodithioic acid can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-aminoethylcarbamodithioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can lead to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkylated derivatives
Mécanisme D'action
The mechanism by which 2-aminoethylcarbamodithioic acid exerts its effects involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes, leading to inhibition of enzyme activity. The compound can also interact with cellular thiols, affecting redox balance and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyldithiocarbamic acid
- Diethyldithiocarbamic acid
- Pyrrolidinedithiocarbamic acid
Uniqueness
2-aminoethylcarbamodithioic acid is unique due to its ethylenediamine backbone, which provides additional sites for chemical modification and interaction with metal ions. This makes it more versatile compared to other dithiocarbamates, which typically have simpler structures.
Propriétés
IUPAC Name |
2-aminoethylcarbamodithioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S2/c4-1-2-5-3(6)7/h1-2,4H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGRNRAXMBFJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864966 | |
| Record name | (2-Aminoethyl)carbamodithioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20950-84-9 | |
| Record name | N-(2-Aminoethyl)carbamodithioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20950-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Preparation 275 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020950849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC83224 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-AMINO-ETHYL)-DITHIOCARBAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-AMINOETHYL)DITHIOCARBAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925876PZ8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the dithiocarbamate group in (2-Aminoethyl)dithiocarbamic acid?
A1: (2-Aminoethyl)dithiocarbamic acid exists as a zwitterion, with the formula H3N+(CH2)2NHCS2−. The dithiocarbamate group (NCS2) exhibits planarity, and both C—S bonds demonstrate nearly identical lengths, suggesting a near-equal distribution of double bond character across these bonds [1, 2]. This structural feature is important for understanding the compound's reactivity and potential interactions.
Q2: How is (2-Aminoethyl)dithiocarbamic acid metabolized in biological systems?
A2: While research specifically focusing on the metabolism of (2-Aminoethyl)dithiocarbamic acid is limited within the provided papers, a related compound, 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), offers insights into potential metabolic pathways. Research indicates that TM208 undergoes extensive metabolism in rat bile, yielding (2-Aminoethyl)dithiocarbamic acid 3-cyano-3,3-diphenylpropyl ester (M1) as a key metabolite [3]. This suggests that cleavage at the thiocarbonyl group, potentially mediated by enzymatic activity, is a plausible metabolic route for this class of compounds.
Q3: What analytical techniques are commonly employed to characterize (2-Aminoethyl)dithiocarbamic acid and its derivatives?
A3: X-ray crystallography has been successfully utilized to elucidate the crystal structure of (2-Aminoethyl)dithiocarbamic acid, revealing its zwitterionic nature and intermolecular interactions [1, 2]. Furthermore, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has proven effective in identifying and characterizing metabolites of structurally related dithiocarbamate derivatives, such as those observed in the metabolic study of TM208 [3]. This technique allows for the separation and detection of metabolites based on their mass-to-charge ratios, providing valuable insights into metabolic pathways.
- N-(2-Aminoethyl)dithiocarbamic acid. Acta Crystallographica Section E Structure Reports Online, 58(6), o743–o744 (2002).
- N‐(2‐Aminoethyl)dithiocarbamic acid. Acta Crystallographica Section E Structure Reports Online, 58(6), o743–o744 (2002).
- Studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 809(2), 243–251 (2004).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1229607.png)
![2-({[2-(Methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1229608.png)
![N-(3,4-dimethylphenyl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methoxyanilino]acetamide](/img/structure/B1229610.png)
![1-Tert-butyl-5-[2-(4-chlorophenyl)-2-oxoethyl]-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B1229611.png)

![2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid](/img/structure/B1229613.png)
